3,3'-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid
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Overview
Description
3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used in the textile industry as a dye due to its ability to produce bright and stable colors. The compound is characterized by its intricate molecular structure, which includes multiple azo groups, triazine rings, and sulfonic acid groups .
Preparation Methods
The synthesis of 3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid involves several steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as 1,3-phenylenediamine, 6-chloro-1,3,5-triazine, and sulfonated aromatic amines.
Diazotization: The aromatic amines undergo diazotization to form diazonium salts.
Coupling Reactions: The diazonium salts are then coupled with other aromatic compounds to form azo dyes.
Triazine Ring Formation: The triazine rings are introduced through nucleophilic substitution reactions involving 6-chloro-1,3,5-triazine.
Final Assembly: The final compound is assembled through a series of coupling and substitution reactions, resulting in the formation of the complex structure.
Chemical Reactions Analysis
3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the breakdown of azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Hydrolysis: The sulfonic acid groups can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and triazine-based reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential use in medical diagnostics and treatments, particularly in the development of colorimetric assays.
Industry: It is widely used in the textile industry for dyeing fabrics, providing bright and stable colors.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid involves its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the triazine rings provide structural stability. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications .
Comparison with Similar Compounds
Similar compounds include other azo dyes and triazine-based compounds:
3,3’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid: This compound has a similar structure but with a different substitution pattern on the phenylene ring.
3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((3-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid: This compound differs in the position of the sulfonic acid groups on the aromatic rings.
Other Azo Dyes: Compounds such as methyl orange and Congo red share the azo group but differ in their overall structure and applications.
Properties
CAS No. |
56548-81-3 |
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Molecular Formula |
C56H40Cl2N20O26S8 |
Molecular Weight |
1736.5 g/mol |
IUPAC Name |
5-amino-3-[[5-[[4-[3-[[4-[3-[[8-amino-1-hydroxy-3,6-disulfo-7-[(4-sulfophenyl)diazenyl]naphthalen-2-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C56H40Cl2N20O26S8/c57-51-65-53(69-55(67-51)63-29-8-14-35(107(87,88)89)33(21-29)73-77-47-39(111(99,100)101)18-23-16-37(109(93,94)95)45(43(59)41(23)49(47)79)75-71-25-4-10-31(11-5-25)105(81,82)83)61-27-2-1-3-28(20-27)62-54-66-52(58)68-56(70-54)64-30-9-15-36(108(90,91)92)34(22-30)74-78-48-40(112(102,103)104)19-24-17-38(110(96,97)98)46(44(60)42(24)50(48)80)76-72-26-6-12-32(13-7-26)106(84,85)86/h1-22,79-80H,59-60H2,(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H2,61,63,65,67,69)(H2,62,64,66,68,70) |
InChI Key |
GOAZAAHFBGSCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N=NC6=CC=C(C=C6)S(=O)(=O)O)N)O)NC7=NC(=NC(=N7)Cl)NC8=CC(=C(C=C8)S(=O)(=O)O)N=NC9=C(C1=C(C(=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)N=NC1=CC=C(C=C1)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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